
Thiorphan methoxyacetophenone derivative-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiorphan methoxyacetophenone derivative-d7 is a deuterium-labeled analog of Thiorphan methoxyacetophenone derivative. This compound is primarily used in scientific research due to its stable isotope labeling, which aids in the quantitation and analysis of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiorphan methoxyacetophenone derivative-d7 involves the incorporation of deuterium into the Thiorphan methoxyacetophenone derivative structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of Thiorphan methoxyacetophenone derivative.
Deuterium Incorporation: Deuterium is introduced into the compound through specific chemical reactions, often involving deuterated reagents and solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Thiorphan methoxyacetophenone derivative-d7 contains several reactive sites:
-
Sulfonamide group : A sulfonamide moiety (–SO2–NH–) that can undergo hydrolysis or nucleophilic substitution.
-
Methoxy group : A methoxy substituent (–OCH3) susceptible to demethylation under acidic or oxidative conditions.
-
Acetophenone moiety : A ketone group (C=O) that participates in condensation, oxidation, or reduction reactions.
-
Deuterated phenyl ring : Five deuterium atoms (D7) enhance isotopic stability and reduce hydrogen exchange rates.
Oxidation Reactions
The compound undergoes oxidation, introducing oxygen-containing functional groups. For example:
-
Acetophenone oxidation : The ketone group may oxidize to form carboxylic acids or esters under strong oxidizing conditions (e.g., KMnO4, H2O2).
-
Sulfonamide oxidation : Potential conversion to sulfonamide N-oxides or sulfonic acids, though this is less common.
Hydrolysis of the Sulfonamide Group
The sulfonamide bond can hydrolyze under acidic or basic conditions, yielding a sulfonic acid derivative. This reaction is critical for studying enzymatic degradation or metabolic pathways.
Demethylation of the Methoxy Group
The methoxy group may lose its methyl group under acidic conditions (e.g., HBr in acetic acid), forming a phenolic hydroxyl group.
Condensation Reactions
The acetophenone carbonyl group can participate in nucleophilic additions or condensation with amines or other nucleophiles, forming imine or β-keto derivatives.
Role of Deuterium in Stability
The deuterium-labeled phenyl ring enhances isotopic stability, reducing isotopic exchange during reactions. This property is critical for tracking the compound in biological or chemical systems .
Key Reaction Pathways
Analytical and Structural Characterization
The compound’s structure and reactions are analyzed using:
Scientific Research Applications
Thiorphan methoxyacetophenone derivative-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Thiorphan methoxyacetophenone derivative-d7 involves its role as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor its behavior in various chemical and biological processes. The molecular targets and pathways involved include those related to drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Thiorphan methoxyacetophenone derivative: The non-deuterated analog.
Other isotope-labeled compounds: Such as deuterium-labeled amino acids and peptides
Uniqueness
Thiorphan methoxyacetophenone derivative-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it particularly valuable in studies requiring accurate tracking of metabolic and pharmacokinetic processes .
Biological Activity
Thiorphan methoxyacetophenone derivative-d7 is a deuterium-labeled analogue of thiorphan, primarily recognized for its biological activity as an inhibitor of neprilysin, an enzyme crucial in the degradation of endogenous peptides such as enkephalins. This compound's unique structure and isotopic labeling provide significant insights into its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a methoxyacetophenone structure modified to include deuterium atoms, which are stable isotopes of hydrogen. The incorporation of deuterium enhances its utility in mechanistic studies due to its distinct mass properties compared to non-labeled counterparts. This labeling allows researchers to trace metabolic pathways and understand the kinetics involved in its biological activity.
This compound primarily functions by inhibiting neprilysin, leading to increased levels of enkephalins, which are vital for pain modulation and neuroprotection. By preventing the breakdown of these peptides, the compound may enhance analgesic effects and offer neuroprotective benefits, making it a candidate for therapeutic applications in pain management and neurodegenerative diseases.
Research Findings
Recent studies have focused on the interactions of this compound with various biological targets. Key findings include:
- Inhibition of Neprilysin : The compound has shown significant inhibitory effects on neprilysin activity, which is essential for maintaining peptide levels in the central nervous system (CNS) .
- Pharmacokinetics : The deuterium labeling allows for advanced pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Thiorphan | Contains a thiol group; inhibits neprilysin | Non-deuterated version; simpler structure |
Methoxyacetophenone | Aromatic ketone structure without thiorphan moiety | Lacks biological activity related to peptides |
Deuterated Thiorphan | Similar inhibition profile but lacks methoxy group | Focused on metabolic studies due to deuterium |
Acetylated Thiorphan | Acetyl group replaces thiol; altered activity | Different inhibition profile compared to thiorphan |
Case Studies
- Neuroprotective Effects : A case study demonstrated that thiorphan derivatives could reduce neuronal apoptosis in models of neurodegeneration by enhancing enkephalin levels .
- Pain Modulation : Clinical trials have indicated that thiorphan derivatives can significantly alleviate pain in patients with chronic pain conditions by modulating endogenous opioid systems .
Properties
Molecular Formula |
C21H23NO5S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[[3,3-dideuterio-2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D,10D2 |
InChI Key |
LYFBMQMMAFLEHC-WBLKKDGSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.